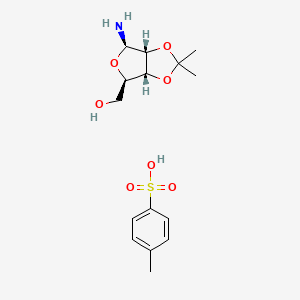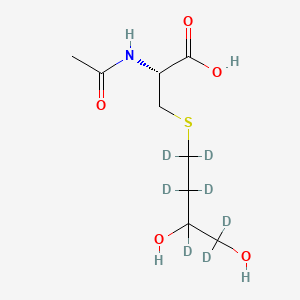![molecular formula C22H30ClNO2 B561860 cis-(+/-)-2-[(N-Benzyl-N-méthyl)aminométhyl]-1-(3-méthoxyphényl)cyclohexanol, Chlorhydrate CAS No. 1018989-95-1](/img/structure/B561860.png)
cis-(+/-)-2-[(N-Benzyl-N-méthyl)aminométhyl]-1-(3-méthoxyphényl)cyclohexanol, Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride, also known as Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride, is a useful research compound. Its molecular formula is C22H30ClNO2 and its molecular weight is 375.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés du cyclohexanol ont été identifiés comme possédant diverses activités biologiques, notamment une activité inhibitrice de l'angiogenèse et une activité antitumorale. Ils peuvent être utilisés comme agents thérapeutiques pour des affections telles que le rhumatisme, le psoriasis, la rétinopathie diabétique et comme agents antitumoraux .
Applications dans l'industrie chimique
Le cyclohexanol est un intermédiaire crucial dans la production d'acide adipique, d'hexaméthylènediamine, de cyclohexanone et de caprolactame. Ces composés sont des précurseurs essentiels pour la fabrication de nylons et d'autres polymères .
Applications anesthésiques
En tant que dérivé du cyclohexane, qui est connu pour ses propriétés anesthésiques dissociatives illustrées par la kétamine, le cis-(+/-)-2-[(N-Benzyl-N-méthyl)aminométhyl]-1-(3-méthoxyphényl)cyclohexanol, Chlorhydrate pourrait avoir une utilisation potentielle dans le développement de nouveaux agents anesthésiques .
Applications dans l'industrie des polymères
Les dérivés du cyclohexanol sont précieux dans l'industrie des polymères, en particulier dans la synthèse des nylons (6 et 66) via des intermédiaires comme la caprolactame et l'acide adipique. Ils sont également utilisés dans les produits pharmaceutiques et les produits agrochimiques .
Applications en tant que solvant
En raison de ses propriétés chimiques, le cyclohexanol et ses dérivés constituent d'excellents solvants pour le caoutchouc, la résine, les fibres de nitrocellulose et les savons métalliques .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride involves the reaction of benzylmagnesium chloride with 3-methoxybenzaldehyde, followed by addition of N-methyl-N-[(1S,2R)-2-(cyclohexylamino)-1-(3-methoxyphenyl)ethyl]amine and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.", "Starting Materials": [ "Benzylmagnesium chloride", "3-Methoxybenzaldehyde", "N-Methyl-N-[(1S,2R)-2-(cyclohexylamino)-1-(3-methoxyphenyl)ethyl]amine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylmagnesium chloride is reacted with 3-methoxybenzaldehyde in anhydrous ether to form 1-(3-methoxyphenyl)-2-phenylethanol.", "Step 2: To the above reaction mixture, N-methyl-N-[(1S,2R)-2-(cyclohexylamino)-1-(3-methoxyphenyl)ethyl]amine is added and the resulting mixture is stirred at room temperature for 2 hours.", "Step 3: Sodium borohydride is added to the above reaction mixture and stirred for 1 hour at room temperature.", "Step 4: The resulting product is then treated with hydrochloric acid to obtain the final compound, cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride." ] } | |
Numéro CAS |
1018989-95-1 |
Formule moléculaire |
C22H30ClNO2 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
(1R,2R)-2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2;/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3;1H/t20-,22+;/m1./s1 |
Clé InChI |
JTFWBVUPLSMPMJ-LBPAWUGGSA-N |
SMILES isomérique |
CN(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl |
SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl |
SMILES canonique |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl |
Synonymes |
1-(3-Methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]cyclohexanol, Hydrochloride; N-Benzyl-N-demethyltramadol hydrochloride; (1R,2R)-rel-1-(3-methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]cyclohexanol, Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


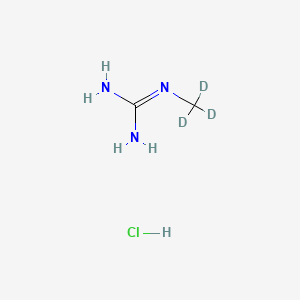
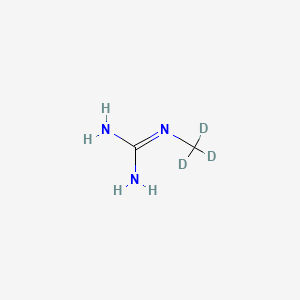


![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)
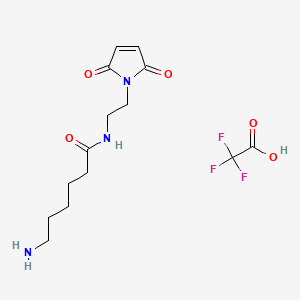

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)


